molecular formula C15H17Si B3048274 Dibenzyl(methyl)silane CAS No. 1631-71-6

Dibenzyl(methyl)silane

Cat. No.: B3048274
CAS No.: 1631-71-6
M. Wt: 225.38 g/mol
InChI Key: RODSGEYRJLWNIM-UHFFFAOYSA-N
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Description

Dibenzyl(methyl)silane is an organosilicon compound with the molecular formula C15H18Si. It consists of a silicon atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with a methylating agent such as methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

PhCH2SiCl2+CH3MgBrPhCH2Si(CH3)2Cl+MgBrCl\text{PhCH}_2\text{SiCl}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{PhCH}_2\text{Si(CH}_3\text{)}_2\text{Cl} + \text{MgBrCl} PhCH2​SiCl2​+CH3​MgBr→PhCH2​Si(CH3​)2​Cl+MgBrCl

The intermediate product, dibenzylmethylchlorosilane, can then be further reacted with a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(methyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Silanols (RSiOH) or siloxanes (RSiOSiR).

    Reduction: The corresponding silane or siloxane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dibenzyl(methyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of dibenzyl(methyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl(dimethyl)silane: Similar structure but with two methyl groups instead of one.

    Diphenyl(methyl)silane: Contains two phenyl groups instead of benzyl groups.

    Triphenylsilane: Contains three phenyl groups.

Uniqueness

Dibenzyl(methyl)silane is unique due to the presence of both benzyl and methyl groups, which impart distinct chemical properties. The benzyl groups provide steric hindrance and stability, while the methyl group enhances the compound’s reactivity. This combination makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

InChI

InChI=1S/C15H17Si/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODSGEYRJLWNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10778541
Record name Dibenzyl(methyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-71-6
Record name Dibenzyl(methyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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